3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a hydrazine group, as well as a pyrrole ring substituted with a propoxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:
Synthesis of 3,5-Dichloro-2-pyridylhydrazine: This intermediate is synthesized by reacting 2,3,5-trichloropyridine with hydrazine hydrate.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution Reactions: The final compound is obtained by introducing the propoxyphenyl group through substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar compounds include:
3,5-Dichloro-2-pyridylhydrazine: Shares the pyridine and hydrazine moieties but lacks the pyrrole ring and propoxyphenyl group.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also contain nitrogen heterocycles and exhibit a wide range of chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N4O3 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18Cl2N4O3/c1-2-7-27-13-5-3-12(4-6-13)24-16(25)9-15(18(24)26)22-23-17-14(20)8-11(19)10-21-17/h3-6,8,10,15,22H,2,7,9H2,1H3,(H,21,23) |
InChI Key |
LQKSBSHAIBDPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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